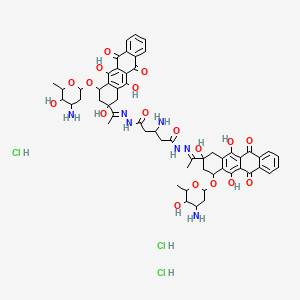

4-Demethoxydaunorubicin bis(hydrazone)

描述

属性

CAS 编号 |

77313-12-3 |

|---|---|

分子式 |

C57H66Cl3N7O18 |

分子量 |

1243.5 g/mol |

IUPAC 名称 |

3-amino-N,N'-bis[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]pentanediamide;trihydrochloride |

InChI |

InChI=1S/C57H63N7O18.3ClH/c1-21-46(67)32(59)15-38(79-21)81-34-19-56(77,17-30-40(34)54(75)44-42(52(30)73)48(69)26-9-5-7-11-28(26)50(44)71)23(3)61-63-36(65)13-25(58)14-37(66)64-62-24(4)57(78)18-31-41(35(20-57)82-39-16-33(60)47(68)22(2)80-39)55(76)45-43(53(31)74)49(70)27-10-6-8-12-29(27)51(45)72;;;/h5-12,21-22,25,32-35,38-39,46-47,67-68,73-78H,13-20,58-60H2,1-4H3,(H,63,65)(H,64,66);3*1H/b61-23+,62-24+;;; |

InChI 键 |

FGUXPSZWORBDMC-CAIDVHOESA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=NNC(=O)CC(CC(=O)NN=C(C)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=CC=CC=C9C8=O)O)OC1CC(C(C(O1)C)O)N)O)N)C)O)N)O.Cl.Cl.Cl |

手性 SMILES |

CC1OC(CC(C1O)N)OC2C3=C(C(=C4C(=O)C5=CC=CC=C5C(=O)C4=C3O)O)CC(C2)(O)/C(=N/NC(=O)CC(N)CC(=O)N/N=C(/C6(CC7=C(C(=C8C(=O)C9=CC=CC=C9C(=O)C8=C7O)O)C(C6)OC1OC(C(C(C1)N)O)C)O)\C)/C.Cl.Cl.Cl |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=NNC(=O)CC(CC(=O)NN=C(C)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=CC=CC=C9C8=O)O)OC1CC(C(C(O1)C)O)N)O)N)C)O)N)O.Cl.Cl.Cl |

同义词 |

4-demethoxydaunorubicin bis(hydrazone) SC 33428 SC-33428 SC33428 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Demethoxydaunorubicin Bis Hydrazone

Synthetic Routes to the 4-Demethoxydaunorubicin Aglycone and Glycosidic Linkages

The synthesis of any complex glycoside like 4-demethoxydaunorubicin first involves the preparation of its non-sugar component, the aglycone, and the subsequent formation of the glycosidic bond that attaches the sugar moiety.

The aglycone of 4-demethoxydaunorubicin is known as 4-demethoxydaunomycinone (B1247698) or idarubicin (B193468) aglycone. google.comepo.org Its synthesis is a significant improvement over earlier methods, offering higher yields and greater purity. epo.org A common strategy involves the reduction of a 4-demethyldaunomycinone-4-triflate precursor. google.comepo.org This process notably avoids the need to protect the 13-keto group prior to the conversion of the 4-hydroxyl group to the 4-demethoxy structure. epo.org The reduction can be achieved using reagents like triethylsilane in the presence of a palladium catalyst in a polar aprotic solvent such as dimethylformamide. google.comepo.org The resulting crude 4-demethoxydaunomycinone can be purified by crystallization from a mixture of solvents like methylene (B1212753) chloride, acetone, and diisopropylether to achieve high purity (e.g., 95.5%). epo.org

The glycosidic bond is a type of covalent ether bond that links the daunosamine (B1196630) sugar to the aglycone's tetracyclic ring system. nih.govwikipedia.orgkhanacademy.org This bond forms between the hemiacetal group of the sugar and a hydroxyl group on the aglycone. wikipedia.orgkhanacademy.org The formation is a condensation reaction, typically involving the loss of a water molecule. stackexchange.com In the context of anthracycline synthesis, this step, known as glycosylation, can be challenging. Various protocols have been developed, using promoters such as TMSOTf or a combination of HgO/HgBr2 to facilitate the reaction between the aglycone and a suitably functionalized sugar donor. usp.br The stability of this glycosidic linkage is crucial; its hydrolysis can lead to the formation of the aglycone, which is associated with cardiotoxic effects. nih.govnih.gov

| Synthetic Step | Key Reagents & Conditions | Outcome | Reference |

| Aglycone Synthesis | Starting Material: 4-demethyldaunomycinone-4-triflate; Reagents: Triethylsilane, Dichlorobis(triphenylphosphine)palladium(II); Solvent: Dimethylformamide | 4-demethoxydaunomycinone (Idarubicin aglycone) | google.comepo.org |

| Purification | Solvents: Methylene chloride, Acetone, Diisopropylether | High-purity aglycone (>95%) | epo.org |

| Glycosylation | Promoters: TMSOTf, HgO/HgBr2 | Formation of the O-glycosidic bond between aglycone and daunosamine | usp.br |

General Principles of Hydrazone Formation in Anthracycline Chemistry

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N-NH₂. wikipedia.org They are formed through a condensation reaction between a ketone or an aldehyde and a hydrazine (B178648). wikipedia.orgnumberanalytics.comsoeagra.com This reaction is fundamental to creating hydrazone derivatives of anthracyclines.

The mechanism involves a nucleophilic attack by the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the anthracycline. numberanalytics.comsoeagra.com In daunorubicin (B1662515) and its analogs, the target is the C-13 ketone group on the side chain of the aglycone. google.com The reaction proceeds through a tetrahedral intermediate, which then dehydrates (eliminates a water molecule) to form the stable C=N double bond of the hydrazone. numberanalytics.comsoeagra.comnih.gov The formation of this bond is typically catalyzed by acid, as protonation of the carbonyl oxygen makes the carbon more electrophilic, and protonation of the hydroxyl group in the intermediate facilitates its removal as water. numberanalytics.comnih.gov The rate-limiting step at neutral pH is often the dehydration of the intermediate. nih.gov

This reaction is highly versatile in drug modification due to its reliability and the stability of the resulting hydrazone bond, which can be engineered to be stable at physiological pH but cleavable under the acidic conditions found within tumor cells or lysosomes. wikipedia.org

Specific Synthetic Approaches for Bis(hydrazone) Bridged Analogs of 4-Demethoxydaunorubicin

A notable example of a bis(hydrazone) bridged analog is the compound designated SC-33428. nih.govnih.gov This novel structure involves linking two molecules of 4-demethoxydaunorubicin via a linker that forms a hydrazone at each end.

The synthesis of such a dimer would logically involve the reaction of two equivalents of 4-demethoxydaunorubicin with one equivalent of a dihydrazide or a similar molecule containing two hydrazine functional groups (H₂N-NH-R-NH-NH₂). The reaction would proceed via the general mechanism of hydrazone formation, with the C-13 ketone on each anthracycline molecule reacting with one of the hydrazine groups of the linker.

The term "bis(hydrazone) bridged" indicates that the hydrazone linkages are the points of connection between the two anthracycline units and a central linker. nih.govnih.gov The strategic placement of these linkages is dictated by the reactivity of the parent molecule. The C-13 ketone is the most accessible and reactive carbonyl group for this type of condensation reaction, making it the natural site for forming the hydrazone bond. This modification creates a dimeric structure where the two anthracycline aglycones are held in a specific spatial orientation relative to each other, a feature that can significantly influence the molecule's interaction with its biological targets.

While specific optimization data for SC-33428 is not detailed in the available literature, general principles for hydrazone synthesis can be applied. nih.govnih.gov Key parameters for optimization would include:

pH Control: Acid catalysis is crucial for the reaction to proceed at a reasonable rate. numberanalytics.comnih.gov However, the pH must be carefully controlled to avoid degradation of the acid-sensitive glycosidic bond of the anthracycline.

Solvent Choice: The reaction is often carried out in polar organic solvents, such as methanol (B129727) or ethanol, sometimes with an aqueous component, to dissolve both the polar anthracycline and the linker. nih.govresearchgate.net

Temperature and Reaction Time: Moderate heating can increase the reaction rate, but excessive heat can lead to side product formation. researchgate.net The reaction time must be sufficient to ensure complete conversion to the dimer.

Purification: Purification of the final bis(hydrazone) product would likely involve chromatographic techniques to separate the dimer from unreacted monomer and other impurities. nih.gov

| Parameter | Consideration for Optimization | Rationale |

| Catalyst | Use of a mild acid catalyst | To accelerate the rate-limiting dehydration step without cleaving the glycosidic bond. numberanalytics.comnih.gov |

| Stoichiometry | Precise control of the anthracycline-to-linker molar ratio (ideally 2:1) | To maximize the yield of the desired dimer and minimize mono-adducts and unreacted starting materials. |

| Solvent | A solvent system that dissolves all reactants | To ensure a homogeneous reaction mixture and facilitate the reaction. nih.gov |

| Temperature | Mild heating | To increase reaction kinetics while preventing thermal degradation. researchgate.net |

Design and Synthesis of Related Hydrazone-Linked Anthracycline Analogs

The creation of hydrazone derivatives is a well-established strategy in anthracycline chemistry to produce prodrugs or analogs with altered properties. nih.govnih.gov This approach has been applied to both daunorubicin and doxorubicin (B1662922), the parent compounds of the anthracycline family.

A variety of mono-hydrazone derivatives have been synthesized by reacting doxorubicin or daunorubicin with different N-substituted hydrazines. nih.govnih.govresearchgate.net For example, doxorubicin N-acyl hydrazones have been created to improve cytotoxic effects. nih.gov Another strategy involves creating immunoconjugates by linking the drug to a monoclonal antibody via a hydrazone bond, a method that relies on the pH-dependent stability of the linkage for targeted drug release. wikipedia.orgnih.gov

The synthesis of bis-hydrazone derivatives, like SC-33428, represents a more complex structural modification. nih.gov This approach dimerizes the anthracycline, which can lead to different pharmacological properties compared to the monomeric parent drug. The design of the linker in these bis-hydrazone compounds is critical, as its length and flexibility will determine the distance and orientation of the two anthracycline units.

| Compound Type | Example | Synthetic Precursors | Reference |

| Mono-hydrazone | Doxorubicin N-acyl hydrazones | Doxorubicin, Terpenyl and fatty acyl hydrazines | nih.gov |

| Mono-hydrazone | Doxorubicin-antibody conjugate | Doxorubicin, N-substituted hydrazine linkers, Monoclonal antibody | nih.gov |

| Bis-hydrazone | SC-33428 | 4-demethoxydaunorubicin, Dihydrazide linker | nih.govnih.gov |

Introduction of Other Chemical Modifications (e.g., Fluorination)

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool for medicinal chemists. The introduction of fluorine can influence a molecule's lipophilicity, pKa, and conformation, thereby affecting its interaction with biological targets and metabolic enzymes.

Potential sites for fluorination on the 4-demethoxydaunorubicin bis(hydrazone) scaffold could include the aromatic rings of the aglycone or the daunosamine sugar moiety. The synthesis of fluorinated analogs would likely involve the use of fluorinated building blocks or the application of modern fluorination reagents to an existing intermediate. For instance, a fluorinated version of the hydrazine used to form the bis(hydrazone) bridge could be employed. The synthesis of fluorinated aldimines has been achieved by reacting primary amines with fluorinated salicylaldehydes. nih.gov

The successful synthesis of such fluorinated derivatives would be followed by extensive characterization to confirm the position and number of fluorine atoms incorporated. This would typically involve spectroscopic techniques such as ¹⁹F NMR, in addition to standard ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy.

Characterization of Synthetic Intermediates and Final Compounds

The synthesis of 4-demethoxydaunorubicin bis(hydrazone) and its derivatives involves a multi-step process, necessitating the careful characterization of both synthetic intermediates and the final, purified compound. This ensures the structural integrity and purity of the target molecule. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In the ¹H NMR spectrum of a hydrazone, characteristic signals for the N-H and C=N-H protons would be expected. acs.org For the bis(hydrazone) derivative, the spectra would be more complex, but key resonances corresponding to the aglycone, the sugar moiety, and the hydrazone linkages would be identifiable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For hydrazones, characteristic absorption bands for the C=N and N-H stretching vibrations are typically observed. nih.gov The IR spectrum of 4-demethoxydaunorubicin bis(hydrazone) would also show characteristic absorptions for the hydroxyl and carbonyl groups present in the anthracycline core.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the synthesized compounds and for obtaining their elemental composition. acs.orgacs.org This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, confirming that the desired product has been formed.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthetic intermediates and the final compound. google.com By using a suitable stationary and mobile phase, it is possible to separate the desired compound from any unreacted starting materials or byproducts. The purity is typically determined by the area of the product peak relative to the total peak area in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of the progress of a chemical reaction and for preliminary purity assessment.

The comprehensive characterization of each synthetic intermediate allows for the early identification of any issues in the synthetic route, while the thorough analysis of the final compound ensures its identity and purity, which is critical for subsequent biological evaluation.

Molecular and Cellular Mechanisms of Action

DNA Intercalation Dynamics and Energetics

As a derivative of the well-established DNA intercalator daunorubicin (B1662515), 4-Demethoxydaunorubicin bis(hydrazone) is presumed to exert its biological activity in part by inserting its planar anthracycline ring system between the base pairs of the DNA double helix. The presence of the bis(hydrazone) bridge, which links two anthracycline moieties, allows for the potential of bis-intercalation, a process where both chromophores of the molecule intercalate into the DNA simultaneously.

Spectroscopic and biophysical techniques are instrumental in characterizing the interaction between small molecules and DNA. For the broader class of bis-anthracyclines, techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism have been employed to confirm DNA binding and to determine binding constants. These studies typically reveal a significant red-shift in the absorption spectrum of the drug upon binding to DNA, indicative of intercalation. Furthermore, the fluorescence of the anthracycline chromophore is often quenched in the presence of DNA. While specific data for 4-Demethoxydaunorubicin bis(hydrazone) is scarce, it is expected to exhibit similar spectroscopic changes upon DNA interaction.

A hallmark of DNA intercalators, particularly bis-intercalators, is their profound impact on the structure and stability of the DNA double helix. The insertion of the planar chromophores between base pairs leads to an unwinding and lengthening of the DNA helix. This structural perturbation can interfere with the binding of DNA-processing enzymes, such as polymerases and transcription factors. Moreover, the high affinity of bis-intercalators for DNA results in a significant increase in the melting temperature (Tm) of the DNA, which is a measure of its thermal stability. This stabilization of the DNA duplex can further impede cellular processes that require strand separation, such as DNA replication and transcription.

Topoisomerase II Inhibition and DNA Cleavage Complex Stabilization

Beyond simple DNA intercalation, a critical mechanism of action for many anthracyclines is the poisoning of topoisomerase II. This enzyme is essential for resolving topological problems in the DNA during replication, transcription, and recombination by creating transient double-strand breaks.

Enzymatic assays are pivotal in determining the effect of a compound on topoisomerase II activity. These assays typically measure the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA by the enzyme. While specific enzymatic assay data for 4-Demethoxydaunorubicin bis(hydrazone) is not prominently published, its parent compound, idarubicin (B193468), is a known topoisomerase II inhibitor. It is highly probable that 4-Demethoxydaunorubicin bis(hydrazone) also inhibits topoisomerase II. The general mechanism for anthracyclines involves the stabilization of the "cleavable complex," a covalent intermediate in the topoisomerase II reaction cycle where the enzyme is covalently bound to the 5'-ends of the broken DNA strands. By stabilizing this complex, the drug prevents the re-ligation of the DNA, leading to an accumulation of DNA double-strand breaks.

Cellular Responses to Compound Exposure

Limited research has been published regarding the specific cellular responses to 4-Demethoxydaunorubicin bis(hydrazone) exposure. While its parent compound, idarubicin, is known to induce significant cellular changes, direct evidence for the bis(hydrazone) derivative's effects remains largely unelucidated.

Cell Cycle Perturbation and Arrest Mechanisms

There is currently no publicly available scientific literature that specifically investigates the effects of 4-Demethoxydaunorubicin bis(hydrazone) on cell cycle perturbation and arrest mechanisms. Studies on its parent compound, idarubicin, demonstrate the ability to interfere with the cell cycle, a hallmark of many anthracyclines. However, it cannot be assumed that the bis(hydrazone) modification results in an identical mechanistic profile. Research is required to determine if and how this derivative affects critical cell cycle checkpoints, such as the G1/S or G2/M transitions, and the key regulatory proteins involved.

Induction of Apoptosis and Programmed Cell Death Pathways

Specific studies detailing the induction of apoptosis or other programmed cell death pathways by 4-Demethoxydaunorubicin bis(hydrazone) are not available in the current body of scientific literature. The pro-apoptotic capabilities of anthracyclines are a cornerstone of their therapeutic effect, often mediated through DNA damage and the activation of intrinsic and extrinsic apoptotic cascades. Whether 4-Demethoxydaunorubicin bis(hydrazone) retains, enhances, or alters this capacity is unknown. Future studies would need to explore its impact on caspase activation, mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.

Reactive Oxygen Species Generation and Oxidative Stress Responses

The generation of reactive oxygen species (ROS) is a well-documented mechanism of action for many anthracyclines, contributing to both their anti-tumor activity and their cardiotoxicity. However, there are no specific studies that have measured ROS production or characterized the oxidative stress responses following cellular exposure to 4-Demethoxydaunorubicin bis(hydrazone). It is plausible that the structural modifications in the bis(hydrazone) derivative could alter its redox cycling potential and subsequent ROS generation, but experimental evidence is lacking.

Influence on Gene Expression and Signaling Pathways

The influence of 4-Demethoxydaunorubicin bis(hydrazone) on gene expression and key signaling pathways is another area where specific data is absent.

Regulation of c-myc Expression

There is no direct evidence from published studies on how 4-Demethoxydaunorubicin bis(hydrazone) affects the expression of the c-myc oncogene. The parent compound, idarubicin, has been shown to suppress c-myc expression, which is linked to its antiproliferative effects. Given that c-myc is a critical regulator of cell proliferation, differentiation, and apoptosis, understanding the impact of the bis(hydrazone) derivative on its expression would be crucial for characterizing its mechanism of action.

Other Transcriptional and Translational Effects

Beyond c-myc, the broader transcriptional and translational consequences of cellular exposure to 4-Demethoxydaunorubicin bis(hydrazone) have not been documented. Research into the global gene expression changes induced by this compound would provide valuable insights into the pathways it modulates and potentially reveal novel mechanisms of action distinct from its parent compound.

Research Findings on 4-Demethoxydaunorubicin bis(hydrazone)

While information on the specific molecular and cellular mechanisms is not available, some studies have evaluated the in vivo activity and toxicology of 4-Demethoxydaunorubicin bis(hydrazone) (SC-33428).

A study on the antitumor activity of SC-33428 in mice demonstrated its efficacy against various experimental tumors. nih.gov When administered intraperitoneally, it was found to be a more effective antitumor agent against L1210, P388, and B16 tumors compared to its parent compound, 4-demethoxydaunorubicin, although it was four times less potent. nih.gov However, when administered intravenously or orally, both compounds showed similar potency and efficacy against systemic P388 and L1210 leukemias. nih.gov

Toxicological studies in rats indicated that SC-33428 has more pronounced bone marrow depressant effects than doxorubicin (B1662922) at equal doses. nih.gov Conversely, the cardiotoxic and nephrotoxic effects of SC-33428 were significantly less marked. nih.gov The concentrations of SC-33428 in the serum, heart, and kidneys were considerably lower than those of doxorubicin after both single and repeated injections. nih.gov

Table 1: Antitumor Activity of 4-Demethoxydaunorubicin bis(hydrazone) (SC-33428) in Mice

| Tumor Model | Route of Administration | Comparison to 4-demethoxydaunorubicin | Efficacy |

|---|---|---|---|

| i.p. L1210 Leukemia | i.p. | 4x less potent | More effective |

| i.p. P388 Leukemia | i.p. | 4x less potent | More effective |

| i.p. B16 Melanoma | i.p. | 4x less potent | More effective |

| Systemic P388 Leukemia | i.v. or p.o. | Similar potency | Similar efficacy |

| Systemic L1210 Leukemia | i.v. or p.o. | Similar potency | Similar efficacy |

Table 2: Toxicological Profile of 4-Demethoxydaunorubicin bis(hydrazone) (SC-33428) in Rats Compared to Doxorubicin

| Toxicological Effect | Observation |

|---|---|

| Bone Marrow Depression | More pronounced than doxorubicin |

| Cardiotoxicity | Less marked than doxorubicin |

| Nephrotoxicity | Less marked than doxorubicin |

Preclinical Efficacy and Biological Activity Studies in Vitro and in Vivo Models

Cytotoxicity Profiles in Various Cancer Cell Lines

Detailed cytotoxic profiles of 4-demethoxydaunorubicin bis(hydrazone), often quantified by IC50 values (the concentration of a drug that inhibits a biological process by 50%), are not extensively available in the public domain. The primary focus of available research has been on its in vivo efficacy.

Studies have established the relative potency of 4-demethoxydaunorubicin bis(hydrazone) in comparison to its parent compounds and other clinically used anthracyclines. When administered intraperitoneally (i.p.), 4-demethoxydaunorubicin bis(hydrazone) was found to be four times more potent than Adriamycin (doxorubicin). nih.gov However, it was four times less potent than its immediate parent compound, 4-demethoxydaunorubicin, under the same administration route. nih.gov When administered intravenously (i.v.) or orally (p.o.), 4-demethoxydaunorubicin bis(hydrazone) and 4-demethoxydaunorubicin demonstrated similar potency against systemic P388 and L1210 leukemias. nih.gov

There is no available scientific literature detailing the evaluation of 4-demethoxydaunorubicin bis(hydrazone) in multicellular spheroids or other 3D culture systems. These advanced in vitro models, which more closely mimic the microenvironment of solid tumors, have not been reported in studies involving this specific compound.

Efficacy in Established Animal Tumor Models

The antitumor activity of 4-demethoxydaunorubicin bis(hydrazone) has been assessed in a range of experimental mouse tumor models, demonstrating its efficacy when administered via intraperitoneal, intravenous, or oral routes. nih.gov

In murine leukemia models, 4-demethoxydaunorubicin bis(hydrazone) has shown significant antitumor activity. Its efficacy was superior to that of Adriamycin (doxorubicin) against both intraperitoneally and intravenously inoculated L1210 leukemia. nih.gov The activity was found to be similar to doxorubicin (B1662922) against intraperitoneally inoculated P388 leukemia. nih.gov When compared to 4-demethoxydaunorubicin administered intraperitoneally, the bis(hydrazone) derivative was a much more effective antitumor agent against i.p. L1210 and P388 leukemias. nih.gov However, with intravenous or oral administration, both compounds exhibited similar efficacy against systemic P388 and L1210 leukemias. nih.gov

The efficacy of 4-demethoxydaunorubicin bis(hydrazone) has also been evaluated in solid tumor models. In mice with intravenously inoculated Lewis lung carcinoma, its antitumor activity was similar to that of doxorubicin. nih.gov However, against intraperitoneally inoculated B16 melanoma, its activity was inferior to doxorubicin. nih.gov In a comparative context with its parent compound, 4-demethoxydaunorubicin bis(hydrazone) proved to be a more effective agent against intraperitoneally inoculated B16 melanoma when administered via the same route. nih.gov

Structure Activity Relationships Sar and Analog Development

Contribution of the 4-Demethoxy Moiety to Biological Activity and Lipophilicity

The removal of the methoxy (B1213986) group at the C-4 position of the anthracycline D-ring is a key structural modification that significantly influences the compound's physicochemical properties and biological activity. This change, which converts daunorubicin (B1662515) to its 4-demethoxy analog (idarubicin), has profound effects.

One of the most significant consequences of removing the 4-methoxy group is the substantial increase in the molecule's lipophilicity, or fat solubility. nih.gov This enhanced lipophilicity allows the compound to more readily pass through the lipid bilayers of cell membranes, which is thought to contribute to its mechanism of cellular entry via passive diffusion. nih.gov Computational studies involving molecular dynamics (MD) simulations have explored the initial insertion and interaction of anthracyclines with lipid bilayers, suggesting that these membrane interactions can heighten cytotoxic activity. nih.govresearchgate.net

The daunosamine (B1196630) sugar attached at C-7 remains indispensable for anticancer activity. hilarispublisher.com Its removal from the aglycone results in a 70- to 100-fold decrease in cytotoxic activity, highlighting the sugar's vital role in the primary mechanism of action. hilarispublisher.com

Table 1: Comparison of Parent Anthracyclines and their 4-Demethoxy Analog

Compound Key Structural Feature Relative Lipophilicity Primary Clinical Use Reference Daunorubicin Contains 4-methoxy group Lower Acute Myeloid Leukemia researchgate.net Doxorubicin (B1662922) Contains 4-methoxy group; 14-hydroxy Lower Breast, Lung, Ovarian Cancers researchgate.net Idarubicin (B193468) (4-Demethoxydaunorubicin) Lacks 4-methoxy group Significantly Higher Acute Myeloid Leukemia researchgate.net

Role of the Bis(hydrazone) Bridge in DNA Binding, Topoisomerase Inhibition, and Cellular Uptake

The introduction of a bis(hydrazone) bridge creates a dimeric structure, which fundamentally alters the compound's interaction with DNA. A series of bis-daunomycin hydrazones were found to act as "bis-intercalators," meaning both anthracycline chromophores could insert themselves between the base pairs of the DNA double helix. nih.gov This mode of binding was evidenced by a doubling in the lengthening of DNA molecules compared to the monomeric parent drug, daunomycin. nih.gov

This bis-intercalation results in a remarkably stable drug-DNA complex, with a dissociation rate 1,000 to 5,000 times slower than that of daunomycin. nih.gov Such stable binding has significant implications for the drug's biological activity. Studies on related anthracene (B1667546) bishydrazone derivatives show they induce protein-associated DNA single-strand breaks and DNA-protein crosslinks, which are characteristic of topoisomerase II poisons. Furthermore, bis-daunomycin hydrazones demonstrate a distinct DNA sequence specificity, showing the greatest preference for 5'-CACA sites in transcriptional footprinting assays. nih.gov

A specific synthetic analog, SC-33428, is identified as a bis-hydrazone bridged analog of 4-demethoxydaunorubicin. nih.gov While its specific DNA binding properties are part of a broader class of bis-hydrazones, its existence confirms the application of this chemical strategy to the 4-demethoxydaunorubicin scaffold. nih.gov The cellular uptake of these large, complex molecules is generally believed to occur via passive diffusion across the plasma membrane, a process facilitated by the lipophilic nature of the anthracycline core. nih.gov

Impact of Substituent Modifications on the Aglycone and Sugar Moieties

Beyond the core 4-demethoxy and bis(hydrazone) features, further modifications to the aglycone (the tetracyclic ring system) and the daunosamine sugar have been explored to refine the activity profile.

Aglycone Modifications:

C-9 Position: Attaching different alkyl or hydroxyalkyl groups to the C-9 position of 4-demethoxyanthracyclines has yielded analogs with higher efficacy against L-1210 leukemia than the parent compound. nih.gov However, substituting this position with N-substituted carbamoyl (B1232498) groups led to a loss of antitumor activity. nih.gov

C-14 Position: The synthesis of 14,14-difluoro-4-demethoxydaunorubicin resulted in a novel anthracycline with significant in vitro cytotoxicity and in vivo antitumor activity, demonstrating that halogenation at this site is a viable strategy for enhancing potency. capes.gov.br

Sugar Moiety Modifications:

Fluorination: A series of four demethoxy fluorinated anthracycline analogs were synthesized and evaluated. One analog, 4-demethoxy-7-O-(2,6-dideoxy-2-fluoro-α-l-talopyranosyl)adriamycinone, showed a strong cytotoxic effect comparable or superior to doxorubicin in several human tumor cell lines. nih.gov

C-3' Position: Altering the amino group at the C-3' position of the sugar is a strategy to overcome multidrug resistance. Replacing this amino function with a hydroxyl group, for example, can maintain cytotoxic effects. hilarispublisher.com

Glycosylation: Merging the aglycones of daunorubicin and doxorubicin with the unique disaccharide found in Arimetamycin A produced hybrid compounds with enhanced cytotoxicity compared to the original drugs. acs.org This suggests that complex glycans can be used to modulate the biological activity of various anthracycline aglycones. acs.org

Table 2: Cytotoxic Activity of Selected 4-Demethoxydaunorubicin Analogs

Analog Description Modification Site Observed Activity Reference 9-Alkylanthracyclines Aglycone (C-9) Higher efficacy vs. L-1210 leukemia than parent compound nih.gov 9-(Hydroxymethyl) derivative Aglycone (C-9) More potent than parent compound nih.gov 14,14-difluoro-4-demethoxydaunorubicin Aglycone (C-14) Prominent in vitro cytotoxicity and in vivo antitumor activity nih.gov 4-demethoxy-7-O-(2,6-dideoxy-2-fluoro-α-l-talopyranosyl)adriamycinone Sugar Moiety Strong cytotoxic effect, comparable to or better than doxorubicin nih.gov N-substituted 9-carbamoylanthracyclines Aglycone (C-9) Devoid of antitumor activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Bis(hydrazone) Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies for 4-demethoxydaunorubicin bis(hydrazone) are not widely published, research on other classes of bis-hydrazones provides a framework for how this analysis would be applied.

For instance, QSAR models have been successfully built to explore the structural requirements controlling the antimicrobial and antitubercular activities of various halophenyl bis-hydrazones. mdpi.comnih.gov These studies identify key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that are mathematically linked to the observed biological effects. Such models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. Applying a similar methodology to a series of 4-demethoxydaunorubicin bis(hydrazone) analogs would involve synthesizing a library of related compounds, evaluating their cytotoxic activity, and then building a statistical model to understand which structural features are most critical for efficacy.

In Silico Approaches to Predict and Optimize Analog Efficacy

In addition to QSAR, a range of other in silico (computer-based) methods are employed to predict and optimize the efficacy of drug analogs. These computational tools allow researchers to model interactions at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a drug when bound to a biological target, such as a protein receptor or a DNA sequence. Molecular modeling of anthracene derivatives with hydrazone side chains has been used to support experimental data on their DNA binding preferences. researchgate.net For 4-demethoxydaunorubicin bis(hydrazone), docking studies could be used to visualize its bis-intercalation into the DNA minor groove and its interaction with topoisomerase II, helping to explain its mechanism of action and sequence specificity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of drug-target complexes. This approach has been used to study how anthracyclines like idarubicin interact with and insert themselves into cell membranes, correlating these behaviors with cytotoxicity. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. By understanding the pharmacophore for topo II inhibition or DNA intercalation, new analogs of 4-demethoxydaunorubicin bis(hydrazone) could be designed with an improved fit for their biological targets.

These in silico approaches are integral to modern drug discovery, enabling a more rational design of potent and selective therapeutic agents by predicting their properties before undertaking complex and costly chemical synthesis. mdpi.com

Strategies for Enhanced Preclinical Delivery and Bioavailability

Design of Prodrugs Utilizing Acid-Labile Hydrazone Linkages

The design of prodrugs represents a pivotal strategy for improving the therapeutic index of potent cytotoxic agents. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For anthracyclines, conjugating the drug to a carrier molecule via a selectively cleavable linker is a common approach.

The use of acid-labile hydrazone linkers is a well-established method in prodrug design, particularly for cancer therapy. creativebiolabs.net These linkers are engineered to be stable at the neutral pH of blood (pH ≈ 7.4) but are susceptible to hydrolysis under the acidic conditions found within tumor microenvironments and cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). creativebiolabs.net The compound 4-demethoxydaunorubicin bis(hydrazone) is itself described as a bis-hydrazone bridged analogue, suggesting a structure designed for specific release characteristics. nih.gov The linkage connects the drug to another moiety, effectively "masking" its activity until it reaches the desired site of action. This strategy has been successfully applied to develop antibody-drug conjugates (ADCs) and other drug delivery systems for compounds like doxorubicin (B1662922). researchgate.net

The acidic nature of the tumor microenvironment is a hallmark of cancer physiology, arising from increased metabolic activity and anaerobic glycolysis. This feature provides a natural trigger for drug delivery systems equipped with pH-sensitive components. Hydrazone bonds are particularly suitable for this purpose, exhibiting significantly accelerated hydrolysis rates as the pH drops below neutral.

| pH Condition | Environment | Hydrazone Linker Stability | Drug Release Profile |

| pH 7.4 | Bloodstream / Healthy Tissue | Stable | Minimal / Suppressed Release nih.govfrontiersin.org |

| pH 6.0 - 6.8 | Tumor Microenvironment | Moderately Labile | Triggered Release |

| pH 4.5 - 5.5 | Endosomes / Lysosomes | Highly Labile | Accelerated / Burst Release nih.govfrontiersin.org |

In addition to pH-responsive linkers, enzymatic cleavage is another major strategy for targeted drug release. This approach utilizes enzymes that are overexpressed in the tumor microenvironment, such as certain peptidases, proteases, or esterases, to break a linker and release the active drug.

However, for prodrugs based on hydrazone linkages, the primary mechanism of cleavage is acid-catalyzed hydrolysis. nih.govnih.gov Research into dual-linker systems, for example combining hydrazone and ester linkages, has shown that the release of the payload was primarily governed by pH-dependent hydrolysis, with the systems remaining stable in the presence of enzymes like carboxylesterases. nih.gov While enzymatic release is a powerful tool in drug delivery design, the current body of preclinical literature on hydrazone-based systems, which would conceptually include 4-demethoxydaunorubicin bis(hydrazone), emphasizes the pH-responsive pathway as the dominant release trigger.

Development of Nanoparticle-Based Delivery Systems (Conceptual and Preclinical)

Nanoparticle-based delivery systems offer a versatile platform to overcome challenges associated with conventional chemotherapy, such as poor solubility, rapid clearance, and off-target toxicity. By encapsulating or conjugating drugs like 4-demethoxydaunorubicin bis(hydrazone) within a nanocarrier, it is possible to alter their pharmacokinetic profile, enhance tumor accumulation, and facilitate controlled release. nih.gov

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are one of the most clinically advanced classes of drug delivery systems. nih.gov For anthracyclines, liposomal formulations can significantly reduce toxic side effects, particularly cardiotoxicity. nih.gov

A key principle behind the success of liposomal cancer therapy is the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov Tumor vasculature is often leaky or "permeable," allowing nanoparticles of a certain size (typically <200 nm) to extravasate from the bloodstream into the tumor tissue. nih.gov Poor lymphatic drainage in the tumor then leads to the "retention" of these nanoparticles, resulting in passive accumulation of the drug at the tumor site. Studies with doxorubicin-loaded liposomes have demonstrated that formulation characteristics, such as lipid composition and cholesterol content, can be manipulated to achieve high drug loading efficiencies (>90%) and control the drug release rate. nih.gov These formulations also show faster release in acidic conditions (pH 5.5) compared to neutral pH, which can further enhance therapeutic efficacy at the tumor site. nih.gov

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. They typically consist of a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs, and a hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), which provides stability and stealth properties to evade the immune system. frontiersin.orgnih.gov

These systems are highly tunable. For instance, pH-sensitive hydrazone linkers can be incorporated into the polymer backbone to conjugate a drug like 4-demethoxydaunorubicin bis(hydrazone). frontiersin.orgnih.gov This creates a system where the drug is securely held within the micelle during circulation but is rapidly released in the acidic tumor environment. frontiersin.org Preclinical studies on docetaxel (B913) and doxorubicin have shown that micelles with hydrazone linkages exhibit uniform particle sizes (around 100-110 nm) and high drug loading capacities. frontiersin.orgnih.gov The pH-sensitivity of these micelles leads to significantly accelerated drug release at pH 5.0 compared to pH 7.4, demonstrating their potential as intelligent, controlled-release delivery platforms. frontiersin.org

| Nanocarrier System | Core Components | Typical Size (nm) | Drug Loading Mechanism | Primary Release Trigger |

| Liposomes | Phospholipids, Cholesterol | 80 - 150 | Encapsulation in aqueous core or lipid bilayer nih.gov | Diffusion, Bilayer disruption |

| Polymeric Micelles | Amphiphilic block copolymers (e.g., Pluronics, PEG-PLA) | 50 - 150 | Physical encapsulation or chemical conjugation frontiersin.orgnih.gov | pH-triggered hydrolysis (if hydrazone-linked) frontiersin.orgnih.gov |

| Solid Lipid Nanoparticles | Solid lipids (e.g., waxes), Surfactants | 100 - 400 | Entrapment in solid lipid matrix nih.govnih.gov | Diffusion, Lipid matrix erosion |

Solid-Lipid Nanoparticles (SLNs) are an alternative to liposomes and polymeric micelles, composed of a solid lipid core stabilized by surfactants. nih.govmdpi.com They combine advantages of other systems, such as high stability and the ability to encapsulate lipophilic drugs. researchgate.net SLNs have been investigated for the delivery of anthracyclines, including the parent compound of the bis(hydrazone) derivative, idarubicin (B193468) (4-demethoxydaunorubicin), and doxorubicin. nih.gov Preclinical studies have shown that SLNs can achieve high drug entrapment efficiency and provide sustained drug release. nih.govmdpi.com For example, doxorubicin derivative-loaded SLNs with a mean diameter of 300-400 nm have demonstrated an entrapment efficiency of 85% w/w. nih.govresearchgate.net These carriers are being explored to overcome multidrug resistance, a significant challenge in cancer therapy. nih.gov

Inorganic Nanoparticles , such as those based on gold, silica, or iron oxide, represent another frontier in drug delivery. nih.gov These materials offer unique physical and chemical properties that can be exploited for both therapeutic and diagnostic ("theranostic") applications. Their surfaces can be easily modified to attach targeting ligands and drug molecules, and their cores can possess distinct optical or magnetic properties for imaging or remotely triggered drug release. nih.gov For instance, porous inorganic nanoparticles can be loaded with a drug and designed to release their payload in response to a low pH environment. nih.gov While specific applications for 4-demethoxydaunorubicin bis(hydrazone) are conceptual, the high degree of control over the size, shape, and surface chemistry of inorganic nanosystems makes them a promising platform for future preclinical development. nih.gov

Conjugation Strategies for Targeted Delivery (Preclinical)

The principle of targeted therapy is to maximize the cytotoxic effect of a drug at the tumor site while minimizing exposure to healthy tissues. Conjugation strategies, which involve linking the therapeutic agent to a targeting moiety, represent a promising approach to achieving this goal. In the preclinical setting, various conjugation methods are being explored for 4-demethoxydaunorubicin and its derivatives, including the bis(hydrazone) form.

Antibody-Drug Conjugates (ADCs) with Hydrazone Linkers

Antibody-drug conjugates (ADCs) are a sophisticated class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the drug, plays a pivotal role in the stability and efficacy of the ADC. Hydrazone linkers are a type of cleavable linker that is sensitive to the acidic environment of tumor microenvironments and intracellular compartments like endosomes and lysosomes. qps.com This pH-dependent cleavage facilitates the release of the cytotoxic payload specifically within the target cancer cells.

The chemical structure of 4-demethoxydaunorubicin, which contains a ketone group, makes it amenable to conjugation with hydrazide-containing linkers to form a hydrazone bond. The bis(hydrazone) derivative of 4-demethoxydaunorubicin, also known as SC33428, has demonstrated notable antitumor activity in preclinical models. nih.gov In mouse tumor systems, SC33428 was found to be active through intraperitoneal, intravenous, and oral administration routes. nih.gov

Preclinical research has highlighted the potential of using 4-demethoxydaunorubicin in ADCs. A patent for branched hydrazone linkers explicitly includes 4-demethoxydaunorubicin as a suitable cytotoxic agent for creating ADCs with a high drug-to-antibody ratio. google.com These branched linkers are designed to attach multiple drug molecules to a single antibody, thereby increasing the potency of the conjugate. google.com

The preclinical antitumor activity of 4-demethoxydaunorubicin bis(hydrazone) (SC33428) has been compared with doxorubicin and its parent compound, 4-demethoxydaunorubicin. The table below summarizes some of these findings.

| Compound | Administration Route | Tumor Model | Relative Potency/Efficacy | Reference |

| 4-Demethoxydaunorubicin bis(hydrazone) | i.p. | L1210, P388, B16 | More effective than 4-demethoxydaunorubicin | nih.gov |

| 4-Demethoxydaunorubicin bis(hydrazone) | i.v. or p.o. | Systemic P388 and L1210 | Similar potency and efficacy to 4-demethoxydaunorubicin | nih.gov |

| 4-Demethoxydaunorubicin bis(hydrazone) | i.p. | L1210 leukemia | Superior to Adriamycin | nih.gov |

| 4-Demethoxydaunorubicin bis(hydrazone) | i.p. | P388 leukemia | Similar to Adriamycin | nih.gov |

| 4-Demethoxydaunorubicin bis(hydrazone) | i.p. | B16 melanoma | Inferior to Adriamycin | nih.gov |

Toxicological studies in rats have indicated that the bis-hydrazone bridged analog of 4-demethoxydaunorubicin exhibits a different toxicity profile compared to doxorubicin. While it showed more pronounced bone marrow depressant effects, the cardiotoxic and nephrotoxic effects were significantly less marked. nih.gov This suggests a potentially wider safety margin for the bis(hydrazone) derivative. nih.gov

Ligand-Directed Delivery Systems to Specific Receptors

Ligand-directed delivery is another strategic approach to enhance the tumor-specific accumulation of cytotoxic agents. This method involves conjugating the drug to a small molecule ligand that has a high affinity for a receptor that is overexpressed on the surface of cancer cells. sci-hub.st This targeted approach aims to improve the therapeutic efficacy while reducing off-target toxicity. sci-hub.st

The design of an effective ligand-targeted drug (LTD) requires careful consideration of several factors, including the selection of a disease-specific receptor, the choice of the targeting ligand, and the nature of the linker connecting the ligand to the drug. sci-hub.st The receptor should ideally be highly expressed on tumor cells with limited expression on healthy tissues. sci-hub.st

While specific preclinical studies detailing the conjugation of 4-demethoxydaunorubicin bis(hydrazone) to a small molecule ligand for receptor-mediated delivery are not widely available in the public domain, the principles of this strategy are well-established. The acidic lability of the hydrazone linkage makes it a suitable candidate for such systems, as the drug would be preferentially released in the acidic intracellular environment of the target cancer cell following receptor-mediated endocytosis.

The successful application of this strategy has been demonstrated with other cytotoxic agents. For instance, a conjugate of desacetylvinblastine hydrazide with the targeting ligand folate was well-tolerated in mice at significantly higher doses than the non-targeted drug. sci-hub.st This highlights the potential of ligand-targeted delivery to improve the therapeutic window of potent anticancer compounds.

The development of such a system for 4-demethoxydaunorubicin bis(hydrazone) would involve identifying a suitable receptor that is overexpressed on a target cancer cell population and then synthesizing a conjugate of a corresponding high-affinity ligand with the drug, likely via a hydrazone bond. Preclinical evaluation would then be necessary to assess the targeting efficiency, antitumor activity, and toxicity profile of the resulting conjugate.

Computational and Biophysical Characterization of 4 Demethoxydaunorubicin Bis Hydrazone

Molecular Docking and Dynamics Simulations of Compound-DNA/Topoisomerase II Complexes

No studies detailing the molecular docking or molecular dynamics simulations of 4-demethoxydaunorubicin bis(hydrazone) with DNA or topoisomerase II were found. While computational models exist for parent anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515), which are known to interact with DNA and topoisomerase II, this specific data is not available for the bis(hydrazone) derivative.

Free Energy Perturbation and Binding Affinity Calculations

There is no published research available that details free energy perturbation or other computational methods to calculate the binding affinity of 4-demethoxydaunorubicin bis(hydrazone) to its potential biological targets.

Conformational Analysis and Stability Studies

Specific studies on the conformational analysis and stability of 4-demethoxydaunorubicin bis(hydrazone) are not available in the scientific literature.

Interaction Profiling with Biological Macromolecules Beyond DNA

No research could be located that profiles the interactions of 4-demethoxydaunorubicin bis(hydrazone) with other biological macromolecules besides its presumed target, DNA.

Future Research Directions and Translational Potential Preclinical Focus

Development of Next-Generation 4-Demethoxydaunorubicin bis(hydrazone) Analogs with Improved Preclinical Profiles

The development of new anthracycline analogs is driven by the need to overcome the limitations of existing drugs, such as cardiotoxicity and drug resistance. The chemical scaffold of 4-demethoxydaunorubicin bis(hydrazone) offers a versatile platform for the synthesis of next-generation analogs. Future research should focus on systematic modifications of its structure to enhance its preclinical properties.

The synthesis of novel hydrazone derivatives is an active area of research in medicinal chemistry, with studies demonstrating that modifications to the hydrazone moiety can significantly impact anticancer activity. For instance, the introduction of different arylidenes or heterocyclic fragments can modulate the compound's electronic and steric properties, potentially leading to improved target engagement and cellular uptake. nih.govnih.gov The design of new analogs could also draw from the broader field of anthracycline development, where modifications to the aglycone and sugar moieties have been shown to influence both efficacy and toxicity. nih.govineosopen.org A key goal would be to create variants with a reduced propensity for inducing chromatin damage, which is linked to the cardiotoxic effects of many anthracyclines. nih.gov

Exploration of Synergistic Effects in Combination Therapies with Other Preclinical Agents

Combination therapies are a cornerstone of modern oncology, often leading to improved outcomes and delayed resistance. The preclinical investigation of 4-demethoxydaunorubicin bis(hydrazone) in combination with other anticancer agents is a critical step towards its clinical translation. Given its mechanism as an anthracycline derivative, several classes of drugs present rational combination partners.

Targeted therapies are of particular interest. For example, inhibitors of the MAPK and PI3K pathways, which are frequently dysregulated in cancer, have been explored in combination with conventional chemotherapies in preclinical models. nih.gov The rationale is that by blocking key survival pathways, cancer cells may become more susceptible to the cytotoxic effects of agents like 4-demethoxydaunorubicin bis(hydrazone). Preclinical studies could assess the synergistic or additive effects of this compound with inhibitors of EGFR, BRAF, or PI3K in relevant cancer cell lines and animal models.

Furthermore, combining 4-demethoxydaunorubicin bis(hydrazone) with agents that modulate the tumor microenvironment or DNA damage response could yield significant benefits. For instance, antiangiogenic agents have shown promise when combined with cytotoxic chemotherapy in preclinical sarcoma models. nih.gov Additionally, the combination with immunotherapy, such as immune checkpoint inhibitors, is a rapidly advancing field. Chemotherapy can potentially enhance the efficacy of immune checkpoint blockade, and this synergy could be explored for 4-demethoxydaunorubicin bis(hydrazone) in appropriate preclinical models. researchgate.net

The following table outlines potential preclinical combination strategies:

| Therapeutic Agent Class | Rationale for Combination | Preclinical Models for Evaluation |

| Targeted Therapy (e.g., EGFR, BRAF, PI3K inhibitors) | Blockade of key survival and proliferation pathways may sensitize cancer cells to the cytotoxic effects of 4-demethoxydaunorubicin bis(hydrazone). | Cancer cell lines with known mutations in these pathways, patient-derived xenografts (PDXs). |

| Antiangiogenic Agents | Inhibition of tumor vasculature can enhance the delivery and efficacy of cytotoxic agents. | In vivo tumor models (e.g., xenografts, syngeneic models). |

| Immunotherapy (e.g., PD-1/PD-L1 inhibitors) | Chemotherapy-induced cell death can release tumor antigens, potentially priming an immune response that can be augmented by checkpoint inhibitors. | Syngeneic mouse tumor models with a competent immune system, co-culture systems with immune cells. |

| DNA Damage Response Inhibitors (e.g., PARP inhibitors) | For cancers with specific DNA repair defects, combining with an agent that causes DNA damage could lead to synthetic lethality. | Cancer cell lines with BRCA mutations or other DNA repair deficiencies. |

Advanced Preclinical Models for Mechanistic Elucidation and Efficacy Prediction

Traditional 2D cell cultures and animal models have limitations in fully recapitulating the complexity of human tumors. The adoption of advanced preclinical models, such as organoids and microfluidic systems, is crucial for a more accurate evaluation of 4-demethoxydaunorubicin bis(hydrazone) and its analogs.

Patient-derived organoids (PDOs) are three-dimensional cultures that retain the genetic and phenotypic heterogeneity of the original tumor. nih.govyoutube.com These models offer a powerful platform for high-throughput drug screening and for predicting individual patient responses to therapy. nih.gov Establishing a biobank of PDOs from various tumor types would enable the assessment of the efficacy of 4-demethoxydaunorubicin bis(hydrazone) across a diverse range of cancers and could help identify potential biomarkers of response. youtube.com

Microfluidic systems, or "tumor-on-a-chip" technology, allow for the co-culture of tumor cells with other cell types, such as stromal and immune cells, in a dynamic environment that mimics the tumor microenvironment. nih.govnih.gov These systems can be used to study the interactions between tumor cells and their surroundings, and to evaluate the effects of 4-demethoxydaunorubicin bis(hydrazone) on these complex interactions. nih.gov For example, a microfluidic platform could be used to investigate the impact of the compound on immune cell infiltration and activation in the presence of tumor spheroids. researchgate.net

Investigating the Compound's Role in Specific Molecular Subtypes of Diseases in Preclinical Models

The era of precision medicine emphasizes the importance of tailoring therapies to the specific molecular characteristics of a patient's tumor. Future preclinical research on 4-demethoxydaunorubicin bis(hydrazone) should move beyond broad tumor types and focus on its activity in specific molecular subtypes.

For instance, in breast cancer, it would be valuable to assess the compound's efficacy in cell lines and PDOs representing luminal A, luminal B, HER2-positive, and triple-negative subtypes. This could reveal differential sensitivities that could guide future clinical trial design. Similarly, in lung cancer, the activity of 4-demethoxydaunorubicin bis(hydrazone) could be evaluated in models with specific mutations, such as EGFR mutations or ALK rearrangements.

The identification of molecular biomarkers that predict sensitivity or resistance to 4-demethoxydaunorubicin bis(hydrazone) is a key objective. This could be achieved through a multi-omics approach, integrating genomic, transcriptomic, and proteomic data from preclinical models with drug response data. Machine learning algorithms could then be employed to identify predictive signatures. youtube.com

Strategies for Minimizing Off-Target Interactions in Preclinical Systems

A significant hurdle for many chemotherapeutic agents is off-target toxicity. Toxicological studies of SC-33428, a bis-hydrazone bridged analog of 4-demethoxydaunorubicin, revealed that while it had less cardiotoxic and nephrotoxic effects than doxorubicin (B1662922), its bone marrow depressant effects were more pronounced. aacrjournals.org Mitigating this myelosuppression is a critical goal for the development of next-generation analogs.

One approach is the development of myeloprotective strategies. Recent preclinical and clinical studies have explored the use of CDK4/6 inhibitors, such as trilaciclib, to induce transient cell cycle arrest in hematopoietic stem and progenitor cells, thereby protecting them from the cytotoxic effects of chemotherapy. aacrjournals.orgnih.gov Preclinical studies could evaluate the potential of co-administering a CDK4/6 inhibitor with 4-demethoxydaunorubicin bis(hydrazone) to reduce its myelosuppressive effects. aacrjournals.org

Another strategy involves the development of tumor-targeted drug delivery systems. Encapsulating 4-demethoxydaunorubicin bis(hydrazone) in nanoparticles or conjugating it to a tumor-targeting ligand could increase its accumulation at the tumor site while reducing its exposure to healthy tissues, including the bone marrow. nih.gov For example, an albumin-binding prodrug of doxorubicin has been shown to release the active drug selectively at the tumor site, leading to higher antitumor efficacy in xenograft models. uniroma1.it Similar approaches could be adapted for 4-demethoxydaunorubicin bis(hydrazone).

The following table summarizes preclinical data on the off-target effects of the analog SC-33428:

| Compound | Animal Model | Observed Off-Target Effects | Comparison to Doxorubicin | Reference |

| SC-33428 | Rat | More pronounced bone marrow depressant effects | Less cardiotoxic and nephrotoxic effects | aacrjournals.org |

常见问题

What synthetic strategies are effective for stabilizing 4-demethoxydaunorubicin bis(hydrazone) during purification, given its reported instability?

Basic Research Question

The bis(hydrazone) derivative is prone to degradation during purification due to its reactive hydrazone groups. Evidence suggests that direct oxidation of the intermediate without isolation (e.g., using molecular iodine) can mitigate instability . Alternative approaches include:

- In situ derivatization : Conduct subsequent reactions immediately after synthesis to avoid prolonged exposure to destabilizing conditions.

- Low-temperature purification : Use cryogenic techniques (e.g., flash chromatography at –20°C) to reduce thermal decomposition.

- Stabilizing agents : Introduce chelating agents or antioxidants (e.g., BHT) during synthesis to suppress oxidative side reactions .

Which spectroscopic and chromatographic methods are most reliable for characterizing the tautomeric equilibrium of 4-demethoxydaunorubicin bis(hydrazone)?

Basic Research Question

Tautomerism between azo and hydrazone forms can complicate structural elucidation. Recommended methodologies include:

- UV-Vis spectroscopy : Compare absorption maxima (λmax) in solvents of varying polarity (e.g., DMF vs. DMF/HCl) to identify tautomeric shifts .

- 1H/13C NMR : Analyze chemical shifts of NH and carbonyl groups; hydrazone tautomers typically show downfield NH peaks (~10–12 ppm) .

- HPLC-MS : Use reverse-phase chromatography with ion-pairing agents (e.g., TFA) to separate tautomers and confirm molecular ions .

How does the bis(hydrazone) modification influence the pharmacokinetic profile and cardiotoxicity of 4-demethoxydaunorubicin compared to its parent compound?

Advanced Research Question

The hydrazone group may alter bioavailability and toxicity through:

- Enhanced lipophilicity : Assess logP values to predict improved blood-brain barrier penetration or tissue retention .

- Metabolic stability : Compare hepatic microsomal degradation rates (e.g., CYP3A4 activity) between the bis(hydrazone) and idarubicin using LC-MS/MS .

- Cardiotoxicity screening : Conduct in vivo echocardiography in rodent models to measure ejection fraction changes, correlating with myocardial anthracycline accumulation .

What experimental frameworks can resolve contradictions in reported antitumor efficacy of 4-demethoxydaunorubicin bis(hydrazone) across cell lines?

Advanced Research Question

Discrepancies may arise from variable tautomer ratios or cell-specific uptake mechanisms. Methodological solutions include:

- Standardized tautomer control : Pre-equilibrate compound solutions in defined pH/DMSO conditions to fix tautomeric ratios before dosing .

- ATP-based vs. clonogenic assays : Compare short-term cytotoxicity (ATP depletion) with long-term proliferative inhibition to identify context-dependent efficacy .

- Transport inhibition studies : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux pump-mediated resistance .

How can computational modeling optimize the design of 4-demethoxydaunorubicin bis(hydrazone) derivatives for reduced off-target effects?

Advanced Research Question

Leverage in silico tools to refine selectivity:

- Docking simulations : Model interactions with topoisomerase IIα vs. cardiac troponin isoforms to prioritize derivatives with higher enzyme specificity .

- QSAR analysis : Correlate substituent electronegativity (e.g., para-CF3 groups) with reduced ROS generation in cardiomyocytes .

- ADMET prediction : Use platforms like SwissADME to filter derivatives with favorable toxicity profiles (e.g., lower hERG channel binding) .

What strategies validate the proposed mechanism of bis(hydrazone) decomposition under oxidative conditions?

Advanced Research Question

Address instability mechanisms through:

- Radical trapping experiments : Use EPR spectroscopy with TEMPO to detect reactive oxygen species (ROS) during iodine-mediated oxidation .

- Isotopic labeling : Synthesize 15N-labeled hydrazone to track nitrogen loss via GC-MS during degradation .

- Kinetic isotope effects : Compare decomposition rates of protiated vs. deuterated analogs to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。